(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide
Overview
Description
(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamides are nucleoside-like antibiotics derived from the natural product spicamycin, which is produced by the bacterium Streptomyces alanosinicus. These compounds have shown significant potential in the treatment of various cancers due to their unique mechanism of action, which involves targeting the endoplasmic reticulum and Golgi apparatus, thereby affecting protein processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spicamycin analogs typically involves the modification of the naturally occurring spicamycin molecule. One common approach is the glycosylation of arylamines in an acidic medium, which has been extended to adenine derivatives . This method allows for the preparation of various spicamycin analogs with different base moieties.
Industrial Production Methods: Industrial production of spicamycin analogs involves fermentation of Streptomyces alanosinicus followed by extraction and purification of the desired compound. The fermentation process is optimized to maximize the yield of spicamycin, which is then chemically modified to produce the analogs .
Chemical Reactions Analysis
Types of Reactions: (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamides undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the spicamycin molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups, affecting the compound’s reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions are various spicamycin analogs with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamides have a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of nucleoside analogs.
Biology: Investigated for their ability to induce cell differentiation and apoptosis in cancer cells.
Medicine: Evaluated in clinical trials for their potential to treat various cancers, including solid tumors and multiple myeloma
Mechanism of Action
The mechanism of action of spicamycin analogs involves the inhibition of protein synthesis by targeting the endoplasmic reticulum and Golgi apparatus. This leads to the disruption of glycoprotein processing and induces endoplasmic reticulum stress, ultimately resulting in apoptosis of cancer cells . The molecular targets include ribosomal subunits and enzymes involved in glycoprotein synthesis .
Comparison with Similar Compounds
Septacidin: Another nucleoside-like antibiotic with a similar structure to spicamycin.
KRN5500: A well-known spicamycin analog with potent anticancer activity.
Other Spicamycin Derivatives: Various semi-synthetic derivatives with different fatty acid moieties.
Uniqueness: (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamides are unique due to their ability to induce endoplasmic reticulum stress and disrupt glycoprotein processing, which is not commonly observed in other nucleoside-like antibiotics. This unique mechanism of action makes them promising candidates for the development of new anticancer therapies .
Properties
CAS No. |
151276-95-8 |
---|---|
Molecular Formula |
C28H43N7O7 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide |
InChI |
InChI=1S/C28H43N7O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(38)29-14-20(39)34-21-23(40)24(41)28(42-25(21)18(37)15-36)35-27-22-26(31-16-30-22)32-17-33-27/h10-13,16-18,21,23-25,28,36-37,40-41H,2-9,14-15H2,1H3,(H,29,38)(H,34,39)(H2,30,31,32,33,35)/b11-10+,13-12+/t18-,21+,23+,24+,25-,28-/m0/s1 |
InChI Key |
LQIPDFIUPOYMPR-BKYURJJWSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O |
SMILES |
CCCCCCCCCC=CC=CC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Appearance |
Solid powder |
151276-95-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(4-Deoxy-4-((2E,4E)-tetradecadienoylglycyl)amino-L-glycero-b-L-mannoheptopyranosyl)amino-9H-purine KRN 5500 KRN-5500 KRN5500 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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